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molecular formula C10H9F2NO B1397753 1-(3,4-Difluorobenzoyl)azetidine CAS No. 863505-11-7

1-(3,4-Difluorobenzoyl)azetidine

Cat. No. B1397753
M. Wt: 197.18 g/mol
InChI Key: BOXIOUFIIIWMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842713B2

Procedure details

3,4-Difluorobenzoic acid (1.03 g, 6.51 mmol) in CH2Cl2 (10 ml) was added SOCl2 (600 uL, 8.26 mmol) and DMF (3 drop). The reaction mixture was heated to reflux for 3 hr. The mixture was evaporated under vacuum and dried. The oil/solid mixture was taken into CH2Cl2 (20 mL) and added azetidine hydrochloride (731 mg, 7.82 mmol) and triethylamine (2.75 mL, 19.7 mmol). The reaction mixture was stirred at room temperature for 2 hr, quenched with 1 N HCl (60 mL) and extracted with EtOAc. The organic layers were dried over MgSO4 and concentrated to give pale yellow oil which was purified by flash column chromatography eluting with 30% EtOAc in hexanes to give a white solid (553 mg, 48% yield). 1H NMR (400 MHz, CDCl3) δ 7.50 (m, 1 H) 7.40 (m, 1 H) 7.16-7.25 (m, 1 H) 4.32 (d, J=6.82 Hz, 2 H) 4.24 (d, J=7.07 Hz, 2H) 2.33-2.42 (m, 2 H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
600 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
731 mg
Type
reactant
Reaction Step Two
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=O.O=S(Cl)Cl.Cl.[NH:17]1[CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[N:17]1([C:5]([C:4]2[CH:8]=[CH:9][C:10]([F:11])=[C:2]([F:1])[CH:3]=2)=[O:7])[CH2:20][CH2:19][CH2:18]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1F
Name
Quantity
600 μL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
731 mg
Type
reactant
Smiles
Cl.N1CCC1
Name
Quantity
2.75 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
quenched with 1 N HCl (60 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give pale yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 30% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCC1)C(=O)C1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 553 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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